molecular formula C21H22N6O3 B2810578 3-((6-methylpyridazin-3-yl)oxy)-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide CAS No. 1798034-95-3

3-((6-methylpyridazin-3-yl)oxy)-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide

Numéro de catalogue B2810578
Numéro CAS: 1798034-95-3
Poids moléculaire: 406.446
Clé InChI: WGKOHHYANZJXIJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-((6-methylpyridazin-3-yl)oxy)-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied extensively.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis and Biological Activities

Research has been conducted on the synthesis of novel heterocyclic compounds derived from similar structural motifs for their potential anti-inflammatory, analgesic, and COX-2 inhibitory activities. For instance, Abu‐Hashem et al. (2020) synthesized various novel heterocyclic compounds, including benzodifuranyl and thiazolopyrimidines, demonstrating significant analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, highlighting their potential in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmacokinetics and Anti-fibrotic Drug Potential

Another study focused on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, demonstrating its potential as an oral anti-fibrotic drug. Kim et al. (2008) investigated a compound with a similar structural framework, showing its distribution into liver, kidneys, and lungs and its metabolism into major metabolites, hinting at the compound's potential application in treating fibrosis and possibly other diseases characterized by tissue fibrosis (Kim et al., 2008).

Chemical Modifications for Enhanced Biological Activity

Furthermore, the chemical modification of related compounds to enhance their biological activity is a significant area of research. For example, Collins, Hughes, and Johnson (2000) explored the chemical modification of triazinones to produce derivatives with potential biological activities. Such studies are crucial for understanding how structural changes can impact the biological efficacy of a compound, which is directly relevant to the development of new drugs and therapeutic agents (Collins, Hughes, & Johnson, 2000).

Propriétés

IUPAC Name

3-(6-methylpyridazin-3-yl)oxy-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3/c1-15-5-6-19(26-25-15)30-18-4-2-3-16(13-18)20(28)23-14-17-7-8-22-21(24-17)27-9-11-29-12-10-27/h2-8,13H,9-12,14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKOHHYANZJXIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((6-methylpyridazin-3-yl)oxy)-N-((2-morpholinopyrimidin-4-yl)methyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.